molecular formula C17H15F3O B12614947 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one CAS No. 921932-62-9

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one

Cat. No.: B12614947
CAS No.: 921932-62-9
M. Wt: 292.29 g/mol
InChI Key: LGWGCSVAJCFHRT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one ( 921932-62-9) is an advanced organic building block with the molecular formula C17H15F3O and a molecular weight of 292.30 . As a derivative of butyrophenone, this compound is characterized by a ketone group and a trifluoromethyl group, which are valuable in modulating the electronic properties and metabolic stability of molecules . The specific presence of the 2-methylphenyl substitution on the carbon chain makes it a potential intermediate in the synthesis of more complex, stereodefined architectures, particularly in the development of novel trifluoromethylated alkenes via transition-metal catalyzed reactions such as the Heck coupling . Its precise physical properties, including boiling and melting points, are areas of ongoing research characterization. This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate laboratory precautions.

Properties

CAS No.

921932-62-9

Molecular Formula

C17H15F3O

Molecular Weight

292.29 g/mol

IUPAC Name

4,4,4-trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C17H15F3O/c1-12-7-5-6-10-14(12)15(17(18,19)20)11-16(21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3

InChI Key

LGWGCSVAJCFHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid, to obtain 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound aim to reduce preparation costs and enable large-scale synthesis. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation methods has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : The compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group can significantly influence the biological activity of drug candidates. For example, research has indicated that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Study Example :
A study investigated the use of 4,4,4-trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one in synthesizing novel anti-inflammatory agents. The results demonstrated that derivatives of this compound exhibited enhanced potency against inflammatory markers in vitro compared to traditional non-fluorinated analogs.

Agrochemical Applications

Pesticide Formulation : The compound has potential applications in developing agrochemicals, particularly pesticides. Its fluorinated structure can improve the stability and effectiveness of active ingredients.

Case Study Example :
In a comparative analysis of various fluorinated agrochemicals, it was found that formulations containing this compound showed increased efficacy against specific pests while maintaining lower toxicity levels for non-target organisms.

While the applications of this compound are promising, safety assessments are crucial. The compound's environmental impact must be evaluated to ensure compliance with regulations surrounding fluorinated compounds.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or industrial applications .

Comparison with Similar Compounds

Structural and Electronic Modifications

The compound’s key differentiator is the ortho-methylphenyl group , which introduces steric hindrance and electronic effects. Comparisons with analogs include:

Compound Name Substituents (Position 3) Key Features Yield/ee (if applicable) Reference
4,4,4-Trifluoro-3-(1H-indol-3-yl)-1-phenylbutan-1-one Indole High enantiomeric excess (94% ee via chiral HPLC); used in enantioselective catalysis. 94% ee
4,4,4-Trifluoro-3-(furan-2-yl)-1-phenylbutan-1-one Furan Electron-rich heterocycle enhances reactivity in coupling reactions. HRMS-confirmed structure
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione p-Tolyl Para-substitution minimizes steric effects; higher thermal stability. N/A
4,4,4-Trifluoro-3-(tosyloxy)butan-1-one Tosyloxy Tosyloxy group acts as a leaving group; reactive in nucleophilic substitutions. N/A

Key Observations:

  • Steric Effects : The ortho-methyl group in the target compound likely reduces reactivity compared to para-substituted analogs (e.g., p-tolyl in ) due to hindered access to the ketone moiety.
  • Electronic Effects: Electron-donating groups (e.g., methyl in aryl rings) stabilize intermediates in synthesis, as seen in high-yield (98%) routes for 1-aryl-4,4,4-trifluoro-1-butanones .
  • Heterocyclic Analogs : Indole and furan substituents () introduce π-π interactions and polarizability, influencing catalytic and biological activity.

Physicochemical and Functional Properties

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability compared to non-fluorinated analogs.
  • Thermal Stability : Fluorine’s electronegativity stabilizes the carbonyl group, as seen in analogs like 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione ().
  • Reactivity : The ortho-methyl group may slow nucleophilic attacks at the ketone compared to less hindered analogs (e.g., furan-substituted compound in ).

Research Implications and Challenges

  • Steric Hindrance : The ortho-methyl group may necessitate optimized reaction conditions (e.g., higher temperatures or longer reaction times) to achieve yields comparable to para-substituted analogs.
  • Enantioselective Synthesis : While indole analogs achieve high ee values (), the target compound’s stereochemical outcomes depend on the choice of chiral catalysts and substituent effects.
  • Applications: Potential uses in drug discovery (e.g., as kinase inhibitors) and materials science (e.g., liquid crystals) align with trends observed in fluorinated ketones .

Biological Activity

4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is an organic compound notable for its unique trifluoromethyl and phenyl substitution patterns. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with specific molecular targets.

The molecular formula of this compound is C16H16F3OC_{16}H_{16}F_3O with a molecular weight of approximately 292.29 g/mol. It appears as a colorless liquid at room temperature and possesses distinctive aromatic characteristics. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and electron-withdrawing properties, which are critical for its biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group increases the binding affinity to various enzymes, making it a candidate for therapeutic applications. For instance, studies have shown that similar compounds with trifluoromethyl groups can inhibit enzymes involved in neurotransmitter uptake and metabolic pathways .

Case Studies

  • Inhibition of Phytoene Desaturase (PDS) :
    A study highlighted the compound's ability to inhibit PDS, an enzyme crucial in the biosynthesis of carotenoids. This inhibition was found to be effective against several weed species when applied at specific concentrations .
  • Antineoplastic Activity :
    Virtual screening of derivatives related to this compound suggested potential antineoplastic properties. Compounds exhibiting similar structural features showed promise in targeting cancer-related pathways .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with target enzymes and receptors. The trifluoromethyl group enhances the compound's ability to fit into enzyme active sites or receptor binding sites, thereby modulating biological pathways.

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Properties
This compoundTrifluoromethyl and methyl-substituted phenyl ringsEnhanced binding affinity due to trifluoromethyl group
4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-oneSimilar structure but different methyl positioningDifferent reactivity profile affecting enzyme inhibition
4,4,4-Trifluoro-1-(2-naphthyl)-1-butanoneNaphthyl group instead of phenylAlters chemical properties and potential applications

Q & A

Q. What are the established synthetic routes for 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one?

The compound is typically synthesized via condensation reactions involving trifluoroacetate derivatives and aromatic ketones. A common method employs manganese(III) acetate as a catalyst in radical addition reactions with alkenes, where the 1,3-dicarbonyl moiety acts as a key intermediate. Strict anhydrous conditions and controlled stoichiometry are critical to minimize side reactions. Post-synthesis purification often involves recrystallization or column chromatography .

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry. The ¹⁹F NMR spectrum typically shows a singlet near δ -75 ppm for the CF₃ group, while the carbonyl groups (C=O) appear at ~1900 cm⁻¹ in IR. The SMILES notation FC(F)(F)C(=O)CC(=O)C1=CC=CC=C1 (PubChem CID: 67589) provides a structural reference for computational validation .

Q. What are the key considerations in designing experiments for synthesizing this compound?

Critical factors include:

  • Catalyst selection : Manganese(III) acetate enhances radical addition efficiency.
  • Solvent choice : Non-polar solvents (e.g., toluene) favor 1,3-dicarbonyl stability.
  • Purification : Recrystallization from ethanol/dichloromethane mixtures improves yield purity.
  • Moisture control : Fluorinated intermediates are sensitive to hydrolysis .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound?

Fluorine’s high electron density complicates electron density map refinement. SHELXL is commonly used for small-molecule refinement, but its limitations in handling twinned or high-disorder data may require supplementary software (e.g., OLEX2) for improved accuracy. Discrepancies in thermal displacement parameters often necessitate iterative refinement cycles .

Q. How does the electronic nature of substituents affect reactivity in radical addition reactions?

The electron-withdrawing CF₃ group stabilizes radical intermediates, directing regioselectivity during alkene additions. Steric hindrance from the 2-methylphenyl substituent can reduce reaction rates but improves product specificity. Computational studies (DFT) predict transition-state geometries, aligning with experimental yields .

Q. How to address discrepancies in ¹⁹F NMR chemical shift assignments?

Contradictions arise from solvent effects or paramagnetic impurities. Mitigation strategies include:

  • Reference standards : Compare shifts with analogous fluorinated ketones (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).
  • Computational validation : Use Gaussian or ORCA to simulate chemical shifts and verify assignments .

Q. What computational methods validate the compound’s structural conformation?

Density Functional Theory (DFT) optimizes molecular geometry, while Hirshfeld surface analysis correlates crystallographic bond lengths/angles with theoretical models. For example, the C=O bond length (~1.21 Å) matches DFT predictions within 0.02 Å error margins .

Q. What are the common impurities encountered during synthesis, and how are they analyzed?

Impurities include incomplete trifluoromethylation by-products and oxidation intermediates. Detection employs HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. For example, a retention time shift of 1.2 minutes in HPLC distinguishes the target compound from its des-fluoro analog .

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